Cas no 1597572-07-0 (methyl N-(2-methylsulfanylethyl)carbamate)

methyl N-(2-methylsulfanylethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-7252123
- methyl N-(2-methylsulfanylethyl)carbamate
- SCHEMBL13627873
- methyl N-[2-(methylsulfanyl)ethyl]carbamate
- 1597572-07-0
-
- Inchi: 1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7)
- InChI Key: KXCHHZMZVUHESE-UHFFFAOYSA-N
- SMILES: S(C)CCNC(=O)OC
Computed Properties
- Exact Mass: 149.05104977g/mol
- Monoisotopic Mass: 149.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 87
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
- XLogP3: 0.6
methyl N-(2-methylsulfanylethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7252123-2.5g |
methyl N-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 2.5g |
$1454.0 | 2023-06-02 | |
Enamine | EN300-7252123-10.0g |
methyl N-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 10g |
$3191.0 | 2023-06-02 | |
Aaron | AR028X51-50mg |
methylN-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 50mg |
$265.00 | 2025-02-17 | |
Aaron | AR028X51-5g |
methylN-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 5g |
$2984.00 | 2023-12-15 | |
1PlusChem | 1P028WWP-1g |
methylN-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 1g |
$981.00 | 2024-06-20 | |
1PlusChem | 1P028WWP-250mg |
methylN-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 250mg |
$516.00 | 2024-06-20 | |
Enamine | EN300-7252123-0.25g |
methyl N-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 0.25g |
$367.0 | 2023-06-02 | |
Enamine | EN300-7252123-0.05g |
methyl N-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 0.05g |
$174.0 | 2023-06-02 | |
Enamine | EN300-7252123-0.5g |
methyl N-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 0.5g |
$579.0 | 2023-06-02 | |
Enamine | EN300-7252123-1.0g |
methyl N-[2-(methylsulfanyl)ethyl]carbamate |
1597572-07-0 | 95% | 1g |
$743.0 | 2023-06-02 |
methyl N-(2-methylsulfanylethyl)carbamate Related Literature
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1. Book reviews
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on methyl N-(2-methylsulfanylethyl)carbamate
Methyl N-(2-Methylsulfanylethyl)carbamate: A Comprehensive Overview
Methyl N-(2-methylsulfanylethyl)carbamate (CAS No. 1597572-07-0) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as MEC, is characterized by its unique chemical structure and potential applications in various scientific domains. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with methyl N-(2-methylsulfanylethyl)carbamate.
Chemical Structure and Properties
Methyl N-(2-methylsulfanylethyl)carbamate is an organic compound with the molecular formula C6H13NO2S. It consists of a methyl group attached to a carbamate moiety, which is further linked to a 2-methylsulfanylethyl group. The presence of the sulfur atom and the carbamate functional group imparts unique chemical properties to this compound. MEC is a colorless liquid at room temperature and has a molecular weight of approximately 159.23 g/mol. Its solubility in water is limited, but it is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
The stability of methyl N-(2-methylsulfanylethyl)carbamate is influenced by factors such as temperature, pH, and the presence of reactive chemicals. Under standard laboratory conditions, MEC is relatively stable and can be stored for extended periods without significant degradation. However, it is important to handle this compound with care to avoid exposure to strong acids or bases, which can lead to hydrolysis or other chemical reactions.
Synthesis Methods
The synthesis of methyl N-(2-methylsulfanylethyl)carbamate can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of methyl chloroformate with 2-methylthioethanamine in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic substitution, resulting in the formation of MEC with high yield and purity.
Another approach involves the reaction of 2-methylthioethanol with methyl isocyanate under controlled conditions. This method offers a straightforward route to MEC but may require careful optimization to achieve optimal yields and product quality. Recent advancements in catalytic methods have also shown promise in improving the efficiency and selectivity of MEC synthesis.
Biological Activities
Methyl N-(2-methylsulfanylethyl)carbamate has been investigated for its potential biological activities, particularly in the context of pharmaceutical research. Studies have shown that MEC exhibits moderate antifungal properties against several fungal strains, making it a potential candidate for the development of antifungal agents. Additionally, preliminary research suggests that MEC may have some antibacterial activity against certain Gram-positive bacteria.
In the realm of neuropharmacology, MEC has been studied for its effects on neurotransmitter systems. Research has indicated that this compound can modulate the activity of certain receptors involved in neurotransmission, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. However, further studies are needed to fully elucidate the mechanisms underlying these effects and to assess their clinical relevance.
Recent Research Advancements
The scientific community continues to explore new applications and properties of methyl N-(2-methylsulfanylethyl)carbamate. One area of active research involves the use of MEC as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, recent studies have focused on incorporating MEC into prodrugs designed to improve drug delivery and reduce side effects.
In addition to its direct biological activities, MEC has been investigated for its role in chemical biology research. Researchers have utilized MEC as a tool compound to study protein-protein interactions and enzyme inhibition mechanisms. These studies have provided valuable insights into the molecular basis of various biological processes and have opened new avenues for drug discovery.
Safety Considerations
While methyl N-(2-methylsulfanylethyl)carbamate offers numerous potential benefits, it is important to handle this compound with appropriate safety measures. Like many organic compounds, MEC can pose risks if mishandled or exposed to certain conditions. It is recommended that researchers working with MEC follow standard laboratory safety protocols, including wearing personal protective equipment (PPE) such as gloves and goggles.
Toxicological studies have shown that MEC has low acute toxicity when administered orally or dermally but may cause irritation if it comes into contact with skin or eyes. Long-term exposure studies are ongoing to assess any potential chronic effects associated with prolonged use or exposure to this compound.
Conclusion
Methyl N-(2-methylsulfanylethyl)carbamate (CAS No. 1597572-07-0) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for various scientific investigations. As research continues to advance our understanding of this compound's biological activities and synthetic applications, it holds promise for contributing to new therapeutic strategies and chemical biology tools.
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